molecular formula C20H25NO4 B2914988 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide CAS No. 2319787-66-9

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2914988
CAS No.: 2319787-66-9
M. Wt: 343.423
InChI Key: NLMLEXUABQTVNH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a hydroxyethyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the 2,5-dimethylfuran-3-yl precursor. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxyethylation: The next step involves the introduction of the hydroxyethyl group. This can be done through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Oxane Ring Formation: The oxane ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the correct ring closure.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the oxane derivative with an appropriate amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl group, resulting in the formation of alcohol derivatives.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.

    Electronics: It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include:

    Signal Transduction: Modulation of signaling pathways such as the PI3K-AKT and MAPK pathways.

    Gene Expression: Influence on gene expression through interaction with transcription factors.

Comparison with Similar Compounds

  • N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)methanesulfonamide
  • N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
  • N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide

Comparison:

  • Structural Differences: While these compounds share the 2,5-dimethylfuran-3-yl and hydroxyethyl groups, they differ in the nature of the substituents attached to the nitrogen atom.
  • Unique Properties: N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is unique due to the presence of the oxane ring and the carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14-12-17(15(2)25-14)18(22)13-21-19(23)20(8-10-24-11-9-20)16-6-4-3-5-7-16/h3-7,12,18,22H,8-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMLEXUABQTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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